molecular formula C12H14ClN B2364670 3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-05-7

3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2364670
CAS No.: 2287274-05-7
M. Wt: 207.7
InChI Key: YYZQBJDJTQAWLB-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)bicyclo[111]pentan-1-amine is a chemical compound with the molecular formula C12H14ClN It is characterized by a bicyclo[111]pentane core structure, which is a rigid, three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These reactions are often carried out under controlled conditions to ensure the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as carbene insertion and radical addition, which are practical for large-scale synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol are employed for halogen substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with specific enzymes or receptors, potentially modulating their activity. The chlorine and methyl groups may also play a role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-4-methylphenyl)bicyclo[111]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZQBJDJTQAWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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